molecular formula C8H8N2O B125101 5-Hydroxy-6-methylbenzimidazole CAS No. 150956-59-5

5-Hydroxy-6-methylbenzimidazole

Cat. No. B125101
CAS RN: 150956-59-5
M. Wt: 148.16 g/mol
InChI Key: OGWAVYOQIIYPHZ-UHFFFAOYSA-N
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Description

5-Hydroxy-6-methylbenzimidazole is a compound that contains a total of 20 bonds, including 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aromatic hydroxyl, and 1 Imidazole . It has a molecular formula of C8H8N2O and a molecular weight of 148.16 g/mol.


Synthesis Analysis

The synthesis of benzimidazole derivatives has been explored in various studies. For instance, 5,6-dimethylbenzimidazole was synthesized from glycine, L-glutamine, D-erythrose, formate, and L-methionine via the intermediates 5-hydroxybenzimidazole and 5-hydroxy-6-methylbenzimidazole .


Molecular Structure Analysis

The structure of 5-Hydroxy-6-methylbenzimidazole includes 20 bonds in total, with 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aromatic hydroxyl, and 1 Imidazole .

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including 6-methyl-1H-benzimidazol-5-ol, exhibit broad-spectrum antimicrobial effects. These compounds have demonstrated activity against bacteria, fungi, and even some viruses. Researchers have explored their potential as novel antibiotics and antifungal agents .

Antiviral Properties

The benzimidazole scaffold has been investigated for its antiviral potential. Compounds like 6-methyl-1H-benzimidazol-5-ol may inhibit viral replication and hold promise in the fight against viral infections .

Anti-Inflammatory Effects

Some benzimidazole derivatives, including 6-methyl-1H-benzimidazol-5-ol, exhibit anti-inflammatory properties. These molecules could be valuable in managing inflammatory conditions, such as arthritis or autoimmune diseases .

Gastroprotective Activity

Certain benzimidazole compounds have been studied for their gastroprotective effects. They may help prevent gastric ulcers and protect the gastrointestinal mucosa .

Anticancer Potential

Benzimidazole derivatives have attracted attention as potential anticancer agents. Their ability to interfere with cell division and inhibit tumor growth makes them interesting candidates for further research .

Neuroprotective Effects

Researchers have explored the neuroprotective properties of benzimidazole derivatives. These compounds may play a role in safeguarding neurons and mitigating neurodegenerative diseases .

Future Directions

The future directions for research on benzimidazole derivatives like 5-Hydroxy-6-methylbenzimidazole could involve further exploration of their synthesis, chemical reactions, and potential applications .

properties

IUPAC Name

6-methyl-1H-benzimidazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-6-7(3-8(5)11)10-4-9-6/h2-4,11H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWAVYOQIIYPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50164661
Record name 5-Hydroxy-6-methylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-6-methylbenzimidazole

CAS RN

150956-59-5
Record name 5-Hydroxy-6-methylbenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150956595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-6-methylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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